1-Benzyl-3-nitro-1H-pyrazole-5-carboxylic acid

Description

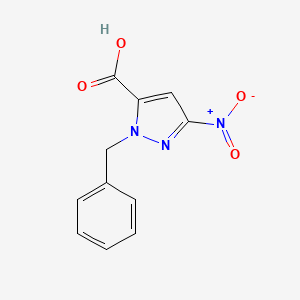

1-Benzyl-3-nitro-1H-pyrazole-5-carboxylic acid is a pyrazole-based derivative characterized by a benzyl group at the 1-position, a nitro (-NO₂) substituent at the 3-position, and a carboxylic acid (-COOH) group at the 5-position of the pyrazole ring. The nitro group introduces strong electron-withdrawing effects, which may enhance the acidity of the carboxylic acid moiety and influence reactivity in synthetic applications. This compound is listed in specialty chemical catalogs (e.g., CymitQuimica) but lacks a disclosed CAS number, limiting accessibility for broader research .

Properties

IUPAC Name |

2-benzyl-5-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c15-11(16)9-6-10(14(17)18)12-13(9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCFKHJXPFKGHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-3-nitro-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzyl hydrazine with ethyl acetoacetate to form a pyrazole intermediate, followed by nitration and subsequent carboxylation . The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and the carboxylation step may require the use of carbon dioxide under pressure .

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Benzyl-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and alcohols. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and esters.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its anticancer properties . Research indicates that derivatives of pyrazole compounds can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that 1-benzyl-3-nitro-1H-pyrazole-5-carboxylic acid exhibits significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| pym-5 | HCT116 | 3.79 | DNA binding and cleavage |

| pym-6 | MDA-MB-231 | 12.50 | Inhibition of cell proliferation |

| pym-7 | HepG2 | 42.30 | Induction of apoptosis |

Biological Research

Beyond anticancer effects, this compound has shown antimicrobial activities . Studies have indicated that pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting their potential as new antimicrobial agents .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Benzyl-3-nitro-acid | Staphylococcus aureus | 25 µg/mL |

| 1-Benzyl-3-nitro-acid | Escherichia coli | 15 µg/mL |

Material Science

In addition to biological applications, this compound is utilized in the synthesis of advanced materials. Its unique chemical properties make it a valuable building block in the development of polymers and catalysts with specific functionalities .

Case Study 1: Anticancer Activity Evaluation

In a study conducted by researchers at the China Pharmaceutical University, several derivatives of pyrazole were synthesized and evaluated for their anticancer activity against various cell lines. The results demonstrated that compounds with the nitro group exhibited enhanced cytotoxicity due to their ability to interact with DNA, leading to significant inhibition of cell proliferation .

Case Study 2: Antimicrobial Properties

Another study investigated the antimicrobial effects of pyrazole derivatives against common bacterial pathogens. The findings revealed that certain compounds displayed strong inhibitory effects, suggesting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Nitro vs. Phenyl/Cyclopropyl : The nitro group in the target compound imparts stronger electron-withdrawing effects compared to phenyl (electron-neutral) or cyclopropyl (slightly electron-donating) groups. This increases the acidity of the carboxylic acid (pKa ~2-3 estimated) versus phenyl/cyclopropyl analogs (pKa ~4-5) .

- Synthetic Utility : Nitro groups are versatile intermediates for further reduction to amines or substitution reactions, whereas phenyl/cyclopropyl groups are typically inert, making the target compound more reactive in multi-step syntheses .

Steric and Hydrophobic Profiles

- The benzyl group at the 1-position is conserved across all analogs, contributing to lipophilicity. However, the 3-nitro substituent reduces overall hydrophobicity compared to the 3-phenyl analog (clogP: ~1.5 vs. ~3.0) .

- The cyclopropyl variant (clogP ~2.2) balances hydrophobicity and metabolic stability, making it more favorable in medicinal chemistry .

Research Findings and Limitations

- Synthetic Routes : The nitro-substituted analog likely requires nitration of a precursor pyrazole, whereas phenyl/cyclopropyl analogs are synthesized via Suzuki-Miyaura coupling or cyclopropanation .

- Gaps in Data : The absence of experimental spectral data (e.g., NMR, IR) or biological activity studies for the target compound limits a comprehensive comparison.

Biological Activity

1-Benzyl-3-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C₁₁H₉N₃O₄

- Molecular Weight : 247.21 g/mol

- CAS Number : 360573-27-9

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of benzyl hydrazine with ethyl acetoacetate to form a pyrazole intermediate, followed by nitration and carboxylation. This synthetic route can be optimized for large-scale production using continuous flow reactors to ensure consistent quality and yield .

This compound exhibits its biological activity through several mechanisms:

- Receptor Binding : Similar compounds have shown high affinity for various receptors, impacting multiple biochemical pathways. This includes interactions that can lead to antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

- Biochemical Pathways : The compound is believed to influence pathways involved in cell proliferation and apoptosis, which are crucial in cancer therapy .

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, have significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 26.0 | Antiproliferative |

| HepG2 (liver cancer) | 49.85 | Induces apoptosis | |

| A549 (lung cancer) | 42.30 | Growth inhibition |

These results highlight the potential of this compound in developing new anticancer therapies .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The disc diffusion method has been employed to assess its efficacy:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. It was found to inhibit pro-inflammatory cytokines in cellular models, indicating potential use in treating inflammatory diseases .

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

- Anticancer Study : A study reported that derivatives similar to 1-benzyl-3-nitro-1H-pyrazole showed significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

- Antimicrobial Assessment : Another research effort demonstrated the antimicrobial efficacy of pyrazole derivatives against resistant strains of bacteria, emphasizing the need for new antibiotics in clinical settings .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-Benzyl-3-nitro-1H-pyrazole-5-carboxylic acid, and how do reaction parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of nitrile derivatives with hydrazines, followed by nitration. Critical parameters include:

- Temperature : Nitration requires controlled low temperatures (0–5°C) to avoid byproducts.

- Catalysts : Use of sulfuric acid as a catalyst for nitration, with stoichiometric adjustments to minimize over-nitration.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating high-purity product .

Q. Which spectroscopic and crystallographic techniques are optimal for structural confirmation?

- Methodological Answer :

- NMR : H and C NMR to confirm substituent positions (e.g., benzyl protons at δ 5.2–5.5 ppm, nitro group deshielding effects).

- X-ray crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly to validate nitro group orientation and hydrogen bonding networks .

- IR Spectroscopy : Nitro group absorption bands (~1520 cm and ~1350 cm) for functional group verification.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and eye protection due to potential skin/eye irritation.

- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Q. What biological activities are reported for structurally analogous nitro-pyrazole derivatives?

- Methodological Answer : Nitro-substituted pyrazoles exhibit:

- Antimicrobial activity : Test via microdilution assays (MIC values against Gram-positive bacteria).

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .

Advanced Research Questions

Q. How does the nitro group at the 3-position influence reactivity in subsequent functionalization reactions?

- Methodological Answer :

- Electrophilic substitution : The nitro group deactivates the pyrazole ring, directing reactions to the 4- or 5-positions.

- Reduction : Catalytic hydrogenation (Pd/C, H) converts the nitro group to an amine, enabling coupling reactions (e.g., amide formation). Comparative studies with non-nitro analogs (e.g., 1-Benzyl-3-methyl derivatives) highlight differences in reaction kinetics .

Q. What computational strategies predict the compound’s bioactivity and binding modes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with protein targets (e.g., COX-2 or kinase enzymes) to simulate binding affinities.

- QSAR models : Correlate electronic parameters (HOMO-LUMO gaps) with observed biological activities. Validate with experimental IC data .

Q. How can solubility challenges in aqueous and organic solvents be addressed for biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤5% v/v) for stock solutions; dilute in PBS for aqueous compatibility.

- Derivatization : Convert the carboxylic acid to a sodium salt (via NaOH treatment) to enhance water solubility.

- Surfactants : Polysorbate-80 (0.1%) for in vitro assays requiring uniform dispersion .

Q. How to resolve discrepancies between spectroscopic data and crystallographic results?

- Methodological Answer :

- Dynamic vs. static structures : NMR captures time-averaged conformations, while X-ray crystallography provides static snapshots. Use temperature-dependent NMR to detect conformational flexibility.

- DFT calculations : Compare computed NMR chemical shifts (Gaussian 16) with experimental data to validate crystallographic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.